dBRD9
Overview
Description
DBRD9 is a potent and selective Degrader (PROTAC®) of BRD9 . It is composed of the BRD9 inhibitor BI 7273 conjugated to the cereblon E3 ligase ligand pomalidomide . It does not degrade BRD4 or BRD7 at concentrations up to 5 μM . It displays antiproliferative effects in human AML cell lines .
Synthesis Analysis
DBRD9 is composed of the BRD9 inhibitor BI 7273 conjugated to the cereblon E3 ligase ligand pomalidomide .Molecular Structure Analysis
The molecular formula of dBRD9 is C40H45N7O10 . The exact mass is 783.32 and the molecular weight is 783.840 .Chemical Reactions Analysis
DBRD9 selectively binds BRD9 and elicits near complete degradation of BRD9 at nanomolar concentrations . It inhibits growth of synovial sarcoma cells in vitro and tumor progression in a synovial sarcoma xenograft mouse model .Physical And Chemical Properties Analysis
The molecular weight of dBRD9 is 856.75 . It appears as a yellow solid . It is soluble to 20 mM in water and to 50 mM in DMSO .Scientific Research Applications
BRD9 as a Therapeutic Target in Cancer : BRD9, a component of the human BAF (SWI/SNF) nucleosome remodeling complex, has gained attention as a promising therapeutic target in cancer. The study by Remillard et al. (2017) developed the first BRD9-directed chemical degraders, including dBRD9, through the design of heterobifunctional ligands. These degraders showed significantly enhanced potency compared to their parental ligands, making them useful tools for studying BRD9 in cancer research (Remillard et al., 2017).
Impact on Ribosome Biogenesis in Multiple Myeloma : Kurata et al. (2023) investigated the clinical and biological impact of BRD9 in multiple myeloma (MM). They found that high BRD9 expression was associated with poor prognosis in MM. Targeting BRD9 with dBRD9-A, a proteolysis-targeting chimera, led to the downregulation of ribosome biogenesis genes, disruption of the protein-synthesis machinery, and inhibited MM cell growth both in vitro and in vivo. This study highlights BRD9's role in regulating gene expression related to ribosome biogenesis and supports its potential as a novel therapeutic target in MM (Kurata et al., 2023).
Safety And Hazards
properties
IUPAC Name |
2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H45N7O10/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOCFZJGGGEWDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H45N7O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135397681 |
Citations
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